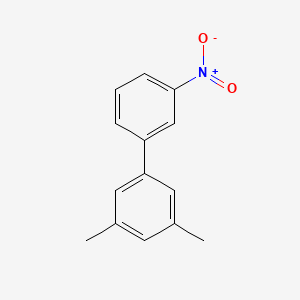

1,3-Dimethyl-5-(3-nitrophenyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(9-12)15(16)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEMEDRKYFYIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477765 | |

| Record name | 1,3-Dimethyl-5-(3-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337973-04-3 | |

| Record name | 1,3-Dimethyl-5-(3-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Aromatic Systems Chemistry

Substituted aromatic systems are foundational to many areas of chemistry, from pharmaceuticals to advanced materials. The electronic and steric properties of substituents on an aromatic ring profoundly influence its reactivity and physical characteristics. In 1,3-Dimethyl-5-(3-nitrophenyl)benzene, the interplay of three substituents governs its behavior.

The two methyl groups (-CH₃) at the 1 and 3 positions are electron-donating groups through an inductive effect. They increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. Conversely, the 3-nitrophenyl group is a strongly electron-withdrawing substituent. This is due to the combined inductive and resonance effects of the nitro group (-NO₂), which deactivates the phenyl ring to which it is attached and, by extension, influences the electronic environment of the entire molecule. The meta-positioning of the substituents on the central benzene ring creates a unique pattern of electron distribution and steric hindrance that can direct the course of further chemical transformations.

The synthesis of such asymmetrically substituted biaryl systems often relies on powerful cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. sigmaaldrich.cnnih.govnist.gov A plausible synthetic route to this compound would involve the Suzuki coupling of 3,5-dimethylphenylboronic acid with 1-bromo-3-nitrobenzene (B119269) or, alternatively, the coupling of 3-nitrophenylboronic acid with 1-bromo-3,5-dimethylbenzene (B43891). The choice of reactants and reaction conditions would be crucial to achieving a high yield of the desired product.

Overview of Contemporary Research Trajectories for Aryl Substituted Nitrobenzenes

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. For this compound, two primary strategic disconnections are considered the most logical.

C-C Bond Disconnection: The most prominent disconnection is at the C-C bond between the two aromatic rings. This approach simplifies the target molecule into two separate benzene-based precursors. This leads to synthons that can be translated into practical reagents for cross-coupling reactions. For instance, this disconnection suggests precursors such as a 3,5-dimethylphenyl organometallic reagent and a 1-halo-3-nitrobenzene, or conversely, a 3-nitrophenyl organometallic reagent and a 1-halo-3,5-dimethylbenzene. This is the most common and versatile strategy for constructing biaryl systems. acs.orgyoutube.comyoutube.com

C-N Bond Disconnection: An alternative disconnection involves breaking the carbon-nitrogen bond of the nitro group. stackexchange.com This strategy implies that the final step of the synthesis would be an electrophilic aromatic substitution to introduce the nitro group onto a pre-formed 1,3-dimethyl-5-phenylbenzene core. However, this approach presents significant challenges regarding regioselectivity. The existing methyl and phenyl groups are ortho-, para-directing, which would likely lead to nitration on the dimethylated ring rather than the desired meta-position of the unsubstituted ring. chemguide.co.uk Therefore, introducing the nitro group before the C-C bond formation is the more strategically sound approach.

Classical and Modern Synthetic Routes to the this compound Core

Building on the retrosynthetic analysis, the synthesis is best achieved by forming the biaryl linkage between two appropriately functionalized precursors.

Transition-metal catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds in biaryl synthesis. acs.org

Suzuki-Miyaura Coupling: The Suzuki reaction is one of the most versatile and widely used methods for biaryl synthesis due to its mild reaction conditions and the high stability and low toxicity of its organoboron reagents. mdpi.com The reaction pairs an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.comharvard.edu For the target molecule, a feasible route involves the coupling of 3,5-dimethylphenylboronic acid with 1-bromo-3-nitrobenzene (B119269). The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or uses a pre-formed catalyst such as Pd(dppf)Cl₂. nih.gov

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules at high temperatures. organic-chemistry.orgresearchgate.net While effective for synthesizing symmetrical biaryls, modern modifications, often called Ullmann-type reactions, have expanded its scope to unsymmetrical biaryls under milder conditions through the use of efficient ligands. nih.gov A potential Ullmann-type synthesis of this compound could involve the reaction of 1-iodo-3-nitrobenzene (B31131) with an organocopper reagent derived from 1,3-dimethylbenzene, although this is often less straightforward than Suzuki coupling.

Heck Reaction: The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgnih.gov While direct synthesis of a biaryl is not its primary application, related denitrative Heck reactions have been developed where a nitroarene couples with an alkene. researchgate.net This remains a less common approach for this specific target compared to the Suzuki or Ullmann reactions.

Interactive Table 1: Comparison of Key Cross-Coupling Strategies

| Reaction Type | Typical Catalyst | Common Reagents | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Arylboronic acid + Aryl halide (Br, I) | Mild conditions, high functional group tolerance, commercially available reagents. harvard.edunih.gov |

| Ullmann Reaction | Cu powder, CuI, Cu₂O | Two Aryl halides (often I, Br) | Often requires high temperatures; modern methods use ligands for milder conditions. organic-chemistry.orgnih.gov |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | Aryl halide + Alkene | Primarily for vinylarene synthesis; less direct for biaryl compounds. organic-chemistry.orgnih.gov |

The introduction of the nitro group is a critical step, best performed on a precursor before the cross-coupling reaction. The standard method for nitration is an electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.commsu.edu

For example, the precursor 1-bromo-3-nitrobenzene can be synthesized from benzene (B151609) through bromination followed by nitration. The bromine atom is a deactivating but ortho-, para-director, while the nitro group is a strong deactivator and a meta-director. chemguide.co.uk Careful control of reaction conditions is necessary to achieve the desired substitution pattern. The presence of the deactivating nitro group on one of the coupling partners, such as 1-bromo-3-nitrobenzene, slows down further electrophilic substitution on that ring, preventing side reactions. msu.eduyoutube.com

Modern synthetic chemistry emphasizes sustainability. Several green chemistry principles can be applied to the synthesis of biaryl compounds.

Aqueous Media: Suzuki reactions can often be performed in aqueous or biphasic solvent systems, which reduces the reliance on volatile organic compounds (VOCs). researchgate.net

Atom Economy: Cross-coupling reactions like the Suzuki coupling are generally high in atom economy, as most atoms from the reactants are incorporated into the final product. organic-chemistry.org

Electrosynthesis: Electrochemical methods offer a green alternative for generating biaryl compounds by using electrons instead of chemical oxidizing or reducing agents, which minimizes chemical waste. mdpi.com

Synthesis and Characterization of Advanced Derivatives and Analogues of this compound

The functional groups on the core structure provide handles for further chemical modification to create derivatives with different properties.

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group (-NH₂). The reduction of an aromatic nitro compound to an aniline (B41778) derivative is a fundamental transformation in organic synthesis. wikipedia.orgcsbsju.edu This would convert this compound into 5-(3-aminophenyl)-1,3-dimethylbenzene.

Several reliable methods exist for this reduction:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgyoutube.com This is a very clean and efficient method, though the catalyst may also reduce other susceptible functional groups in the molecule.

Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). csbsju.edu This method is often highly chemoselective for the nitro group and is tolerant of many other functional groups that might be sensitive to catalytic hydrogenation. youtube.com The reaction proceeds through the transfer of electrons from the metal to the nitro group, with the acid providing protons. csbsju.edu

Interactive Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temperature to moderate heat, pressurized H₂ | High efficiency, clean reaction. May reduce other functional groups (alkenes, alkynes, carbonyls). wikipedia.orgyoutube.com |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Refluxing in aqueous acid | Highly chemoselective for the nitro group. csbsju.eduyoutube.com |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Mild and can be used for selective reduction of one nitro group in a dinitro compound. |

| Transfer Hydrogenation | Hydrazine (N₂H₄) with Raney Ni | Room temperature | Avoids the use of pressurized hydrogen gas. |

Substitution and Elaboration on the Dimethylbenzene Moiety

The successful synthesis of the target molecule, this compound, via cross-coupling strategies necessitates the initial functionalization of the 3,5-dimethylbenzene (also known as 3,5-xylene) precursor. This "elaboration" transforms the relatively inert hydrocarbon into a reactive species suitable for carbon-carbon bond formation.

A primary route for this functionalization is electrophilic aromatic halogenation. For instance, the bromination of 3,5-dimethylbenzene yields 1-bromo-3,5-dimethylbenzene (B43891) sigmaaldrich.com, a key intermediate. This aryl bromide can then be converted into an organometallic reagent, such as a Grignard reagent or, more commonly for Suzuki couplings, an organoboron compound. The conversion to a boronic acid or its corresponding ester (e.g., a pinacol (B44631) ester) is a crucial step for enabling the subsequent palladium-catalyzed cross-coupling with the nitrophenyl fragment. nih.gov

The directing effects of the two methyl groups on the benzene ring are significant in its chemistry. Methyl groups are known as activating, ortho-para directors in electrophilic aromatic substitution reactions. libretexts.orgmsu.edu In the case of 3,5-dimethylbenzene, the positions ortho and para to one methyl group are either substituted by the other methyl group or are the same as the ortho/para positions of the second methyl group. This means electrophilic attack is directed to the 2-, 4-, and 6-positions. While the 2-position is sterically hindered by the two adjacent methyl groups, the 4- and 6-positions are electronically activated and more accessible, making them primary sites for substitution. This predictable reactivity allows for the controlled synthesis of various precursors for biphenyl (B1667301) synthesis.

Below is a table of key precursors derived from 3,5-dimethylbenzene used in the synthesis of biphenyl compounds.

Interactive Table: Key Precursors from 3,5-Dimethylbenzene

| Precursor Name | Molecular Formula | Role in Synthesis | Reference |

|---|---|---|---|

| 1-Bromo-3,5-dimethylbenzene | C₈H₉Br | Aryl halide partner in cross-coupling reactions (e.g., Suzuki, Stille). nih.govsigmaaldrich.com | sigmaaldrich.com |

| 3,5-Dimethylphenylboronic acid | C₈H₁₁BO₂ | Organoboron partner in Suzuki-Miyaura cross-coupling. nih.gov | nih.gov |

Structural Diversity of the Biphenyl Core (e.g., varying substitution patterns)

The synthetic methods used to create this compound are not limited to this single compound but offer access to a vast library of structurally diverse biphenyls. By systematically varying the substituents on either of the aromatic rings, chemists can fine-tune the steric and electronic properties of the resulting molecule. This structural diversity is critical for developing new materials and therapeutic agents. lookchem.com

Cross-coupling reactions like the Suzuki-Miyaura and Ullmann couplings are exceptionally robust for this purpose. nih.govorgsyn.org The synthesis of symmetrically substituted biphenyls, such as 3,3'-dimethyl-1,1'-biphenyl, can be achieved by coupling two molecules of the same aryl halide. orgsyn.org Conversely, a wide array of unsymmetrical biphenyls can be prepared by using two different coupling partners, as is the case for the title compound.

Research has demonstrated the synthesis of biphenyls with a wide range of functional groups, including methoxy, chloro, fluoro, and cyano groups, attached at various positions. nih.govorgsyn.org For example, the synthesis of ortho-substituted biphenyl mannosides for biological applications highlights the complexity and precision achievable with modern synthetic methods. nih.gov Furthermore, the core concept can be extended to create more complex structures, such as 1,3,5-triarylbenzenes, where a central benzene ring is decorated with three other aryl groups. rsc.orgsapub.org These star-shaped molecules have unique photophysical properties relevant to organic electronics. sapub.orgresearchgate.net

The following table presents a selection of substituted biphenyl derivatives, illustrating the structural diversity that can be achieved.

Interactive Table: Examples of Structurally Diverse Biphenyl Derivatives

| Compound Name | General Structure | Substitution Pattern | Synthetic Method | Reference |

|---|---|---|---|---|

| 4,4'-Dimethyl-1,1'-biphenyl | Symmetrical | Methyl groups at the para positions of both rings. | Ullmann-type coupling of 4-halotoluene. orgsyn.org | orgsyn.org |

| 4,4'-Dichloro-1,1'-biphenyl | Symmetrical | Chlorine atoms at the para positions of both rings. | Coupling of 1-bromo-4-chlorobenzene. orgsyn.org | orgsyn.org |

| ortho-Substituted Biphenyl Mannosides | Asymmetrical | Complex substitution including ortho-groups and a mannose sugar moiety. | Suzuki cross-coupling. nih.gov | nih.gov |

| 1,3,5-Tris(4-nitrophenyl)benzene | Symmetrical (Tri-aryl) | Three 4-nitrophenyl groups attached to a central benzene ring at the 1, 3, and 5 positions. | Cyclotrimerization of acetophenones. rsc.org | rsc.org |

This versatility underscores the power of modern synthetic chemistry to generate tailored molecules by strategically choosing and elaborating simple aromatic precursors.

Chemical Transformations and Reaction Mechanisms of 1,3 Dimethyl 5 3 Nitrophenyl Benzene

Reactivity of the Nitro Group: Reduction and Further Functionalization Pathways

The nitro group on the nitrophenyl ring is the most reactive site for reduction, a pivotal transformation that opens pathways to a variety of nitrogen-containing derivatives.

The reduction of the nitro group in aromatic compounds is a well-established industrial process, typically achieved through catalytic hydrogenation. For 1,3-Dimethyl-5-(3-nitrophenyl)benzene, the nitro group can be selectively reduced to an amino group using various catalytic systems. Common methodologies involve the use of metal catalysts such as palladium, platinum, or nickel in the presence of a hydrogen source.

Studies on analogous compounds, such as dimethyl-nitrobenzene, demonstrate that catalysts like 5% Pd/C are highly effective in converting the nitro group to an amine with high selectivity. ck12.orgmasterorganicchemistry.com The reaction is typically carried out in a solvent like ethanol (B145695) under hydrogen pressure (4–10 bar) and at elevated temperatures (343–403 K). ck12.orgmasterorganicchemistry.com Iron-based catalysts have also emerged as effective agents for nitro group reduction under milder conditions. For instance, an iron(salen) complex can catalyze the reduction of nitroarenes at room temperature. libretexts.org

Chemoselectivity can be achieved by carefully choosing the reducing agent. While powerful reducing agents will target the nitro group, the use of specific silane (B1218182) or borane (B79455) reagents in conjunction with a catalyst allows for the reduction of the nitro group while preserving other sensitive functional groups that might be present in a more complex derivative of the parent molecule. libretexts.org

Table 1: Common Catalytic Systems for Nitro Group Reduction

| Catalyst System | Reducing Agent | Typical Conditions | Notes |

| Pd/C (5-10%) | H₂ gas | 1-10 bar H₂, Ethanol/Methanol, 25-100°C | Highly efficient and widely used for complete reduction to amine. ck12.org |

| PtO₂ (Adams' catalyst) | H₂ gas | 1-3 atm H₂, Acetic Acid/Ethanol | Effective catalyst, often used for hydrogenating various functional groups. nih.gov |

| Raney Nickel | H₂ gas | High pressure H₂, Methanol/Ethanol | Cost-effective but may require harsher conditions. |

| Fe/HCl or Sn/HCl | Metal in Acid | Reflux | Classic "Bechamp reduction"; stoichiometric, less common in modern synthesis. |

| [Fe(salen)₂]-μ-oxo | Phenyl silane | Room Temperature | Offers chemoselectivity, preserving carbonyl groups. libretexts.org |

The primary product of the complete reduction of the nitro group in this compound is 5-(3,5-dimethylphenyl)benzene-1,3-diamine. This transformation from an electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the electronic character and reactivity of the parent ring. pharmaffiliates.com

The reduction process is understood to proceed through a series of intermediates. The initial step involves the formation of a nitrosobenzene (B162901) derivative, which is then further reduced to a hydroxylamine (B1172632). Both of these intermediates are typically short-lived and are rapidly converted to the final amine product under standard catalytic hydrogenation conditions. libretexts.org However, by carefully controlling the reaction conditions and reagents, it is possible to isolate these intermediates, providing access to a wider range of nitrogen-containing functional groups.

The resulting diamine is a versatile building block for further synthesis, such as the formation of azo compounds, amides, or for use in polymerization reactions.

Aromatic Reactivity of the Benzene (B151609) and Nitrophenyl Rings

The two distinct aromatic rings in this compound exhibit markedly different reactivities toward aromatic substitution, a direct consequence of their respective substituents.

Electrophilic Aromatic Substitution (EAS) Electrophilic attacks preferentially occur on the more electron-rich aromatic ring. stackexchange.com

The 1,3-Dimethylphenyl Ring: This ring is "activated" by two electron-donating methyl groups, making it significantly more nucleophilic and reactive towards electrophiles than unsubstituted benzene. masterorganicchemistry.com Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to proceed readily on this ring. stackexchange.comscience.gov

The 3-Nitrophenyl Ring: This ring is strongly "deactivated" by the electron-withdrawing nitro group, which reduces the electron density of the ring system. ck12.orgbldpharm.com Consequently, this ring is over 10 million times less reactive than benzene towards electrophiles, and forcing conditions (e.g., high temperatures, strong acid catalysts) are required for any substitution to occur. stackexchange.commasterorganicchemistry.com

The position of any new substituent added via electrophilic aromatic substitution is determined by the directing effects of the groups already present on the ring.

On the Activated Ring (1,3-Dimethylphenyl): The two methyl groups are ortho, para-directors. masterorganicchemistry.com Their effects are cooperative, reinforcing electron density at the positions ortho and para to them. This directs incoming electrophiles to the C2, C4, and C6 positions. The bulky (3-nitrophenyl) substituent at C5 creates significant steric hindrance, which would likely disfavor substitution at the adjacent C4 and C6 positions. Therefore, electrophilic substitution is most likely to occur at the C2 position, which is ortho to one methyl group and para to the other, while being sterically unhindered.

On the Deactivated Ring (3-Nitrophenyl): The nitro group is a strong deactivating group and a meta-director. ck12.orgstackexchange.com The (3,5-dimethylphenyl) group attached at C1 is considered a deactivating group due to its electron-withdrawing inductive effect, though it is a weak ortho, para-director. In cases of conflicting directing effects, the more powerful activating or deactivating group usually dictates the outcome. Here, the powerful meta-directing nitro group would force any potential electrophile to the C5 position.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Ring System | Major Substituents | Electronic Effect | Predicted Position of Attack (E⁺) | Rationale |

| 1,3-Dimethylphenyl | Two -CH₃ groups (ortho, para-directing, activating) | Activated | C2 | Cooperative directing effect of methyl groups; steric hindrance from the biaryl linkage disfavors C4/C6. pharmaffiliates.com |

| 3-Nitrophenyl | One -NO₂ group (meta-directing, deactivating) | Deactivated | C5 | The nitro group is a strong meta-director, overriding other influences. The ring is highly unreactive. stackexchange.commasterorganicchemistry.com |

Mechanistic Investigations of Key Transformations

Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. libretexts.orgstackexchange.com

Formation of the Sigma Complex: In the rate-determining first step, the electrophile (E⁺) is attacked by the π-electron system of the aromatic ring. This forms a new sigma bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For the activated dimethylphenyl ring, the positive charge in the intermediate can be delocalized onto the methyl-substituted carbons, providing extra stability. masterorganicchemistry.com

Deprotonation: In the second, fast step, a weak base removes a proton from the carbon atom that bears the new electrophile. This collapses the intermediate, restores the C-C double bond, and regenerates the aromatic system. libretexts.org

Mechanism of Nitro Group Reduction: The catalytic reduction of a nitro group to an amine is a complex multi-step process that occurs on the surface of the metal catalyst. Mechanistic studies on related iron-catalyzed systems suggest the reaction proceeds through a defined cycle. libretexts.org The process likely involves initial coordination of the nitro group to the metal center, followed by sequential hydrogen atom or hydride transfers. This step-wise reduction generates nitroso and hydroxylamine intermediates before the final amine product is formed and released from the catalyst surface. libretexts.org

Reaction Kinetics and Thermodynamic Profiles

No specific studies on the reaction kinetics or thermodynamic profiles for transformations involving this compound were found. General knowledge suggests that the reduction of the nitro group would be an exothermic process, but specific enthalpy and entropy values are not documented. Kinetic data, such as rate constants and activation energies for reactions like catalytic hydrogenation or electrophilic substitution, are also not available.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms. For instance, in the reduction of the nitro group, intermediates such as nitroso and hydroxylamine species are expected. However, no studies have been found that specifically isolate or spectroscopically characterize these intermediates for this compound.

Role of this compound as a Building Block in Complex Organic Synthesis

While the structure of this compound makes it a potentially useful building block, particularly after reduction of the nitro group to an amine, no specific examples of its application in the synthesis of more complex organic molecules have been identified in the surveyed literature. Such applications often appear in medicinal chemistry or materials science research, but this particular compound has not been featured in the available reports.

Advanced Structural Characterization and Spectroscopic Analysis of 1,3 Dimethyl 5 3 Nitrophenyl Benzene

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···N, π-π stacking)

The crystal packing of aromatic nitro compounds is governed by a variety of non-covalent interactions that dictate the supramolecular architecture. ias.ac.in For 1,3-dimethyl-5-(3-nitrophenyl)benzene, several key interactions would be anticipated to stabilize the crystal lattice.

C-H···O and C-H···N Interactions: Weak hydrogen bonds involving the oxygen atoms of the nitro group and hydrogen atoms from the aromatic rings or methyl groups are expected. The nitro group is a potent hydrogen bond acceptor. These interactions, along with potential C-H···N contacts, play a significant role in the assembly of molecules. researchgate.net In related nitro-substituted aromatic structures, these C-H···O interactions are a common feature that helps consolidate the crystal packing. mdpi.com

π-π Stacking: Aromatic rings in adjacent molecules often engage in π-π stacking interactions. In many nitroaromatic compounds, molecules arrange in parallel-displaced or T-shaped orientations to maximize attractive forces and minimize repulsion. mdpi.com For m-terphenyl (B1677559) analogues, offset face-to-face π-π stacking is a stabilizing feature in the crystal packing. rsc.org The presence of both electron-rich (dimethylphenyl) and electron-deficient (nitrophenyl) rings in this compound could promote strong donor-acceptor type π-π interactions.

The interplay of these forces creates a complex and stable three-dimensional network. ias.ac.in The table below shows typical intermolecular contact distances observed in the crystal structure of a related compound, N-(3-nitrophenyl)cinnamamide, which serves as a model for the interactions expected in this compound. mdpi.com

| Interaction Type | Donor | Acceptor | Distance (Å) |

| C-H···O | C-H (Aromatic) | O (Nitro) | ~2.5 - 2.7 |

| N-H···O | N-H (Amide) | O (Carbonyl) | ~2.9 |

| π-π Stacking | Centroid (Ring A) | Centroid (Ring B) | ~3.8 |

Conformational Analysis in the Crystalline State

The conformation of biphenyl (B1667301) and terphenyl derivatives is characterized by the torsion or dihedral angle between the planes of the aromatic rings. libretexts.org In the solid state, this compound is not expected to be planar due to steric hindrance between the ortho-hydrogens on the adjacent rings and the substituents. libretexts.org

X-ray analysis would reveal the precise dihedral angle between the central 3,5-dimethylphenyl ring and the 3-nitrophenyl ring. In biphenyl, this angle is approximately 44-45° in the gas phase, while in the solid state, molecular packing forces can lead to a more planar or more twisted conformation. researchgate.netutah.edu For substituted biphenyls, the conformation is a balance between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted structure. In N-(3-nitrophenyl)cinnamamide, the angle between the two phenyl rings is found to be 6.66°. mdpi.com This deviation from planarity is a critical structural parameter influencing the molecule's electronic properties.

Polymorphism and Co-crystallization Studies

Aromatic nitro compounds are known to exhibit polymorphism, which is the ability of a compound to crystallize in multiple distinct crystal structures with different physical properties. nih.govnih.gov These different forms, or polymorphs, arise from variations in molecular conformation and/or intermolecular interactions during crystallization. nih.gov The specific polymorph obtained can be influenced by factors such as solvent, temperature, and crystallization rate. Studies on related nitro-acetophenone derivatives have identified multiple polymorphic forms, confirming that this is a common phenomenon for this class of compounds. nih.gov

Co-crystallization is another important aspect of crystal engineering, where a target molecule is crystallized with a second component (a "coformer") to form a new crystalline solid with modified properties. nih.gov Terphenyls and other aromatic molecules have been successfully used in co-crystallization studies to create materials with specific packing motifs or enhanced properties. rsc.orggoogle.comacs.org Investigating the co-crystallization of this compound with other planar aromatic molecules could lead to novel supramolecular assemblies driven by complementary intermolecular interactions like hydrogen bonding or π-π stacking. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules in solution. High-resolution 1D (¹H, ¹³C) and 2D NMR techniques provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

A full structural assignment of this compound would be achieved using a combination of 2D NMR experiments. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It would reveal the correlations between adjacent protons on both the dimethylphenyl and nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for skeletal elucidation. It shows correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems). columbia.edu For this molecule, HMBC would be crucial for connecting the two aromatic rings by showing correlations from the protons on one ring to the quaternary carbons of the other. It would also confirm the position of the methyl groups by showing correlations from the methyl protons to the C1, C3, and C5 carbons of the dimethylphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for conformational analysis in solution, as it can detect through-space interactions between protons on the two different rings, providing evidence for the solution-state conformation and the degree of twisting around the central C-C bond.

Based on these techniques, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts can be made. A hypothetical assignment is presented below.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| C1, C3 (Me-Subst.) | ~138 | - | H2/H4/H6 to C1/C3 |

| C2, C4, C6 | ~127-129 | ~7.2-7.4 | H-Methyl to C1/C3; H-Aryl to adjacent C |

| C5 | ~142 | - | H2/H4/H6 to C5; H2'/H4'/H6' to C5 |

| C1' | ~141 | - | H2'/H6' to C1'; H2/H6 to C1' |

| C2' | ~122 | ~7.9 | H4'/H6' to C2' |

| C3' (NO₂-Subst.) | ~148 | - | H2'/H4' to C3' |

| C4' | ~123 | ~8.1 | H2'/H5'/H6' to C4' |

| C5' | ~130 | ~7.6 | H4'/H6' to C5' |

| C6' | ~122 | ~7.8 | H2'/H5' to C6' |

| Methyl (CH₃) | ~21 | ~2.4 | H-Methyl to C1/C3/C5 |

Solvent Effects on NMR Chemical Shifts and Molecular Conformations

The choice of deuterated solvent can significantly influence the chemical shifts observed in an NMR spectrum. pitt.eduquora.com This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), is particularly pronounced when comparing spectra recorded in anisotropic solvents like benzene-d₆ with those from more isotropic solvents like chloroform-d₃ (CDCl₃). nanalysis.com

For a polar molecule like this compound, changing the solvent from CDCl₃ to C₆D₆ would likely cause significant shifts, especially for protons located near the electron-deficient nitrophenyl ring. Benzene (B151609) molecules tend to form a specific association complex with the solute, orienting themselves to minimize electrostatic repulsion with the electronegative nitro group. cdnsciencepub.com This association leads to increased magnetic shielding for nearby protons, causing their signals to shift to a lower frequency (upfield). cdnsciencepub.com This effect can be a powerful tool for resolving overlapping signals in a complex spectrum. nanalysis.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a powerful, non-destructive method for probing the structural features of molecules. For this compound, both Infrared (IR) and Raman spectroscopy offer insights into its functional groups and their conformational arrangement. While specific experimental spectra for this compound are not widely available in public databases, a detailed analysis can be constructed by examining its constituent parts: the 1,3-dimethylbenzene (m-xylene) moiety and the 3-nitrophenyl group.

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is dominated by the characteristic modes of its functional groups. These include the nitro group (NO₂), the aromatic rings, and the methyl (CH₃) groups.

Nitro Group Vibrations: The nitro group is a strong absorber in IR spectroscopy. strath.ac.uk Its presence is typically confirmed by two prominent stretching vibrations:

Asymmetric NO₂ Stretching: A strong band is expected in the region of 1500-1560 cm⁻¹. strath.ac.uk

Symmetric NO₂ Stretching: A strong to medium band is anticipated between 1330-1390 cm⁻¹. strath.ac.uk In addition to these stretching modes, a scissoring (bending) vibration of the NO₂ group is expected around 853 cm⁻¹. strath.ac.uk

Aromatic Ring Vibrations: The two benzene rings give rise to a series of characteristic vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. proquest.com

C-C Stretching: The in-ring carbon-carbon stretching vibrations of the aromatic rings are expected to produce a set of bands in the 1400-1625 cm⁻¹ region. acs.org For substituted benzenes, prominent peaks are often observed around 1600 cm⁻¹ and 1450 cm⁻¹.

C-H Out-of-Plane Bending (Wagging): The substitution pattern on the benzene rings significantly influences the position of the strong C-H out-of-plane bending vibrations, which are typically found between 700 and 900 cm⁻¹. For the meta-substituted nitrophenyl ring, a C-H wag is expected in the 810-750 cm⁻¹ range. spectroscopyonline.com The 1,3,5-trisubstituted pattern of the dimethylphenyl ring also gives rise to characteristic absorptions in this region.

Methyl Group Vibrations: The two methyl groups attached to the xylene moiety have their own characteristic vibrational modes.

Asymmetric CH₃ Stretching: These vibrations are typically observed around 2962 cm⁻¹.

Symmetric CH₃ Stretching: These are generally found near 2872 cm⁻¹.

Asymmetric and Symmetric CH₃ Deformation (Bending): These modes usually appear in the 1440-1465 cm⁻¹ and 1370-1390 cm⁻¹ regions, respectively. acs.org

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3000-3100 | Stretching |

| Methyl C-H | 2870-2965 | Stretching |

| Nitro NO₂ | 1500-1560 | Asymmetric Stretching |

| Nitro NO₂ | 1330-1390 | Symmetric Stretching |

| Aromatic C-C | 1400-1625 | In-ring Stretching |

| Methyl CH₃ | 1370-1465 | Deformation (Bending) |

| Aromatic C-H | 700-900 | Out-of-plane Bending |

Probing Conformational Changes via Vibrational Modes

The vibrational modes of this compound are sensitive to its conformation, particularly the dihedral angle between the two aromatic rings. The degree of conjugation between the rings, which is dependent on their relative orientation, can influence the frequencies and intensities of the C-C stretching and C-H bending modes.

Changes in the local environment, such as solvent polarity or temperature, can lead to shifts in the vibrational frequencies. For instance, increased conjugation due to a more planar conformation would be expected to alter the positions of the aromatic C-C stretching bands. Low-frequency modes, such as the torsional vibrations between the two rings, which are typically found in the far-infrared and Raman spectra, are direct probes of the conformational landscape of the molecule.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₄H₁₃NO₂.

The theoretical exact mass of the molecular ion [M]⁺ can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculation of Exact Mass:

(14 * 12.000000) + (13 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) = 227.094623 Da

HRMS analysis would be expected to yield a molecular ion peak very close to this calculated value, confirming the elemental composition of the compound.

| Ion | Formula | Calculated Exact Mass (Da) |

| [M]⁺ | [C₁₄H₁₃NO₂]⁺ | 227.094623 |

| [M+H]⁺ | [C₁₄H₁₄NO₂]⁺ | 228.102453 |

| [M+Na]⁺ | [C₁₄H₁₃NNaO₂]⁺ | 250.084017 |

Elucidation of Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), the high-energy electrons cause both ionization and fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint of the molecular structure. The fragmentation of this compound can be predicted by considering the fragmentation of its constituent parts, m-xylene (B151644) and nitrobenzene (B124822).

Key Predicted Fragmentation Pathways:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or a nitro radical (•NO₂), leading to a fragment ion at m/z 181 ([C₁₄H₁₃]⁺). This can be followed by the loss of an oxygen atom to give an ion at m/z 211 ([C₁₄H₁₃NO]⁺). acs.orgnih.gov

Cleavage of the Phenyl-Phenyl Bond: Fission of the bond connecting the two aromatic rings can occur. This would lead to fragments corresponding to the dimethylphenyl cation (m/z 105) and the nitrophenyl radical, or the nitrophenyl cation (m/z 122) and the dimethylphenyl radical.

Formation of a Tropylium-like Ion: A characteristic fragmentation for alkylbenzenes is the formation of a stable tropylium (B1234903) ion. For the dimethylphenyl moiety, loss of a methyl group (CH₃) from the molecular ion could lead to a fragment at m/z 212. A fragment at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is also a possibility, arising from fragmentation of the xylene part of the molecule. docbrown.infoyoutube.com

Loss of NO and CO: Further fragmentation of the nitrophenyl-containing ions can involve the loss of nitric oxide (NO) and carbon monoxide (CO), which is a characteristic pathway for nitroaromatic compounds. acs.org

The expected major fragment ions are summarized in the table below.

| m/z | Proposed Fragment Ion | Formula |

| 227 | Molecular Ion | [C₁₄H₁₃NO₂]⁺ |

| 212 | [M - CH₃]⁺ | [C₁₃H₁₀NO₂]⁺ |

| 181 | [M - NO₂]⁺ | [C₁₄H₁₃]⁺ |

| 122 | Nitrophenyl cation | [C₆H₄NO₂]⁺ |

| 105 | Dimethylphenyl cation | [C₈H₉]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

Computational and Theoretical Chemistry Studies on 1,3 Dimethyl 5 3 Nitrophenyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.

The electronic properties of a molecule are crucial for understanding its reactivity and stability. DFT calculations can elucidate the electronic structure, focusing on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining molecular reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity.

For nitroaromatic compounds, the nitro group (NO₂) typically acts as a strong electron-withdrawing group. In a molecule like 1,3-dimethyl-5-(3-nitrophenyl)benzene, this would significantly influence the electron distribution. The HOMO is likely to be distributed over the dimethyl-substituted benzene (B151609) ring, while the LUMO would be concentrated around the nitrophenyl moiety, facilitating charge transfer from the dimethylphenyl part to the nitrophenyl part.

In a study on related (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, DFT calculations were used to determine their FMO energies. nih.gov These calculations provide insight into the electronic behavior of molecules containing a nitrophenyl group. The analysis indicated that the presence of electron-withdrawing groups like NO₂ enhances the electrophilic nature of the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies from a DFT Study on a Related Nitro-containing Compound (Note: Data is for (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, not this compound, and serves as an example of typical values.)

| Compound Derivative | HOMO (eV) | LUMO (eV) | Band Gap (ΔEg) (eV) |

| M1 | -6.65 | -2.71 | 3.94 |

| M2 | -6.59 | -2.91 | 3.68 |

| M3 | -6.95 | -3.00 | 3.95 |

| M4 | -6.82 | -2.97 | 3.85 |

| M5 | -6.71 | -3.05 | 3.66 |

| M6 | -7.26 | -3.53 | 3.73 |

Source: Adapted from DFT analysis on pyrazoline derivatives. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, where different colors represent different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP surface would likely show a high negative potential (red) around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the benzene rings would exhibit a positive potential (blue). Such analyses on other nitrobenzene (B124822) derivatives have confirmed that the nitro and other electronegative groups are typically centers for electrophilic attacks. nih.gov The study of nitrobenzene's nitration mechanism also relies on understanding its electronic landscape to predict regioselectivity. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the calculations would show distinct signals for the aromatic protons and carbons on both rings, as well as for the methyl group protons and carbons. The electron-withdrawing effect of the nitro group would cause the protons and carbons on the nitrophenyl ring to be deshielded and appear at a higher chemical shift compared to those on the dimethyl-substituted ring.

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. DFT calculations can compute the vibrational frequencies of a molecule. For the target compound, characteristic vibrational modes would include symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-H stretching of the aromatic rings and methyl groups, and C=C stretching of the benzene rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For nitroaromatic compounds, transitions often involve π → π* and n → π* electronic excitations. The presence of the extended π-system across the two benzene rings would result in characteristic absorption bands.

Computational studies on similar molecules, such as disperse azo dyes containing a nitrophenyl group, have successfully correlated experimental and computed FT-IR and UV-Vis spectra. cuny.edu

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is essential for understanding the conformational dynamics and intermolecular interactions of a compound in different environments.

The two benzene rings in this compound are connected by a single C-C bond. Rotation around this bond allows the molecule to adopt various conformations. The dihedral angle between the planes of the two rings is a key conformational parameter.

MD simulations are also used to study how molecules interact with each other. For this compound, several types of intermolecular interactions would be at play:

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, which is a significant force in the aggregation of aromatic molecules.

Hydrogen Bonding: Although a weak C-H···O interaction, hydrogen bonds could form between the C-H groups of one molecule and the oxygen atoms of the nitro group of a neighboring molecule.

By simulating a system containing many molecules of this compound, MD can predict its aggregation tendencies in solution or its crystal packing arrangement in the solid state. The simulations can provide detailed information on the preferred orientation of molecules relative to each other, driven by the balance of the aforementioned interactions. Such simulations have been performed for liquid benzene to understand its structural and thermodynamic properties. semanticscholar.org

Quantum Chemical Topology and Bonding Analysis (e.g., QTAIM, NCI Plot)

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) plot are powerful computational tools used to analyze the electron density and bonding characteristics within a molecule. These methods can elucidate the nature of both covalent and non-covalent interactions, which are crucial for understanding molecular structure, stability, and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis, developed by Richard Bader, partitions the electron density of a molecule to define atoms and the bonds between them. This is achieved by identifying critical points in the electron density (ρ). For this compound, QTAIM analysis would be expected to characterize the covalent bonds within the benzene rings, the C-N bond, and the N-O bonds of the nitro group. Key parameters at the bond critical points (BCPs), such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical bond. For instance, a negative Laplacian typically indicates a shared (covalent) interaction, while a positive Laplacian suggests a closed-shell interaction, such as ionic bonds or van der Waals forces.

In related nitroaromatic compounds, QTAIM has been used to understand the influence of substituents on the aromatic system. For example, studies on nitrobenzene have shown how the electron-withdrawing nitro group affects the electron density distribution in the benzene ring. researchgate.net

Non-Covalent Interactions (NCI) Plot

The NCI plot is a visualization technique that highlights non-covalent interactions in real space. It is based on the reduced density gradient (RDG) at low electron densities. For this compound, NCI plots would be particularly useful for visualizing potential intramolecular interactions, such as weak hydrogen bonds between the methyl groups and the nitro group, or π-stacking interactions if the molecule were to dimerize or interact with other molecules. These interactions, although weak, can significantly influence the compound's conformation and crystal packing.

Studies on similar bicyclic or substituted benzene systems often reveal a complex network of van der Waals forces and, in some cases, hydrogen bonds that dictate the three-dimensional structure. For instance, in a study on newly synthesized pyrimidine (B1678525) derivatives containing nitrophenyl groups, Hirshfeld surface analysis, a related technique, was used to quantify intermolecular contacts, revealing the importance of H···H, C···H, and O···H interactions in the crystal packing. semanticscholar.org

| Analytical Method | Information Provided for this compound (Hypothetical) |

| QTAIM | Characterization of covalent bond strengths (C-C, C-N, N-O, C-H). Quantification of the electronic effect of the nitro and dimethyl substituents on the benzene rings. |

| NCI Plot | Visualization of intramolecular non-covalent interactions (e.g., C-H···O). Identification of regions of steric repulsion and van der Waals attraction. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating energy barriers. This provides a microscopic view of how a reaction proceeds.

The activation energy (Ea) is the minimum energy required for a reaction to occur. geeksforgeeks.org A reaction energy profile plots the energy of the system as it progresses from reactants to products, passing through one or more transition states. The peak of this profile corresponds to the transition state, and its height relative to the reactants is the activation energy.

For a molecule like this compound, several reactions could be computationally studied. For example, the synthesis of this compound likely involves a cross-coupling reaction, such as a Suzuki coupling between a nitrophenylboronic acid and a di-substituted benzene. Computational studies on Suzuki coupling reactions have detailed the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and have calculated the energy barriers for each step. researchgate.net

Another relevant area of study would be the reactions of the nitro group, such as its reduction to an amino group. The mechanism of nitro group reduction is complex and can proceed through various intermediates. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, determine the structures of intermediates and transition states, and calculate the corresponding activation energies. For example, a DFT study on the nitration of benzene detailed the energy profile of the reaction, identifying the rate-determining step. researchgate.net

A hypothetical reaction energy profile for the reduction of the nitro group in this compound would likely show a multi-step process with several intermediates, such as nitroso and hydroxylamine (B1172632) species, each step having its own activation energy barrier.

| Reaction Type (Hypothetical) | Key Computational Insights |

| Suzuki Coupling (Synthesis) | Energy profile of the catalytic cycle. Identification of the rate-limiting step. Influence of ligands on activation barriers. |

| Nitro Group Reduction | Stepwise reaction mechanism. Structures of intermediates (nitroso, hydroxylamine). Activation energies for each reduction step. |

Exploration of 1,3 Dimethyl 5 3 Nitrophenyl Benzene in Advanced Materials Science and Functional Systems

Incorporation into Polymeric Architectures

The structure of 1,3-Dimethyl-5-(3-nitrophenyl)benzene makes it a promising candidate for integration into various polymer systems, either as a monomer or as a modifying agent.

While specific polymerization studies involving this compound are not widely documented, its chemical nature allows for its potential use as a monomer. The nitro group can be chemically reduced to an amine, which can then serve as a reactive site for polymerization reactions, such as the formation of polyamides or polyimides. Furthermore, the aromatic rings can be functionalized to introduce polymerizable groups like vinyl or acetylene, enabling its participation in addition polymerization.

The trifunctional nature of the core benzene (B151609) ring, coupled with the reactive potential of the nitrophenyl group, also suggests its utility as a cross-linking agent. In this role, it could be incorporated into a polymer matrix to enhance its mechanical strength, thermal stability, and solvent resistance. The non-coplanar structure of the molecule would likely lead to the formation of three-dimensional, amorphous polymer networks with a high free volume.

The incorporation of this compound into a polymer backbone is anticipated to significantly influence the material's properties.

Thermal Properties: The presence of aromatic rings typically enhances the thermal stability of polymers due to their high bond energies. Research on poly(3,5-disubstituted styrenes) has shown that such substitutions can lead to unusual thermal characteristics, including very high glass transition temperatures (Tg). nsf.gov For instance, poly(3,5-di-tert-butylstyrene) exhibits exceptional thermal resistance. nsf.gov By analogy, polymers containing the 1,3-dimethylphenylene core of the title compound are expected to exhibit good thermal stability. The rigidity of the aromatic structure would likely result in a high glass transition temperature.

Optical Properties: The nitrophenyl group is known to influence the optical properties of materials. Polymers containing nitro groups often exhibit higher refractive indices compared to their non-nitrated counterparts. researchgate.net This makes them potentially valuable for applications in optical waveguides and other photonic devices. The introduction of this compound into a polymer could therefore be a strategy to tune the refractive index of the resulting material. Moreover, polymers with nitrophenyl groups have been shown to exhibit photoinduced birefringence, a property useful for optical data storage. acs.org

Table 1: Expected Influence of this compound on Polymer Properties (based on analogous compounds)

| Property | Expected Influence | Rationale based on Structural Analogs |

| Thermal Stability | High | Aromatic rings contribute to high bond energies and rigidity. researchgate.net |

| Glass Transition (Tg) | High | 3,5-disubstituted styrene (B11656) polymers show elevated Tg. nsf.gov |

| Refractive Index | Increased | Nitrophenyl groups are known to increase molar refraction. researchgate.net |

| Solubility | Potentially good in organic solvents | The non-planar structure may prevent dense packing, aiding solubility. |

Potential Applications in Organic Optoelectronics and Photonics

The electronic and photophysical properties of this compound suggest its potential for use in organic electronic devices.

The molecule contains both electron-donating (dimethylphenyl) and electron-withdrawing (nitrophenyl) moieties, a classic arrangement for inducing intramolecular charge transfer (ICT) upon photoexcitation. Studies on nitrobenzene (B124822) derivatives have shown that they can form charge-transfer complexes with various electron donors. nih.govnih.gov The interaction between the electron-rich dimethylphenyl ring and the electron-deficient nitrophenyl ring within the same molecule could lead to interesting charge transfer phenomena. In the solid state, these molecules could pack in a way that facilitates intermolecular charge transfer, which is a critical process for the functioning of organic photovoltaic devices and light-emitting diodes. The efficiency of this charge transfer would be highly dependent on the molecular packing and orbital overlap in the crystalline or thin-film state.

Table 2: Predicted Photophysical and Electronic Properties of this compound

| Property | Predicted Characteristic | Rationale based on Structural Analogs |

| Absorption Maximum | Likely in the UV-Visible range | Due to π-π* transitions in the aromatic system and the presence of the nitro group. |

| Luminescence | Potentially low | The nitro group is a known fluorescence quencher. |

| Charge Transfer | Potential for intramolecular charge transfer | Presence of electron-donating and electron-withdrawing groups. huji.ac.il |

| Application | Potential as a charge transport or sensitizer (B1316253) material | Based on its donor-acceptor structure. |

Role in Supramolecular Chemistry and Crystal Engineering

The shape and functional groups of this compound make it a versatile building block for supramolecular chemistry and crystal engineering. The non-planar arrangement of the phenyl rings can direct the formation of specific three-dimensional architectures.

The nitro group is a strong hydrogen bond acceptor, and in the presence of suitable hydrogen bond donors, it can guide the assembly of molecules into predictable patterns. Furthermore, the aromatic rings can participate in π-π stacking interactions, which are crucial in the formation of well-ordered crystalline structures. nih.gov The interplay of hydrogen bonding and π-π stacking can be used to construct complex supramolecular assemblies with desired topologies and functionalities. The crystal structure of related nitrophenyl compounds often reveals intricate networks of intermolecular interactions. researchgate.net By carefully selecting co-formers, it may be possible to create co-crystals of this compound with tailored optical or electronic properties.

Design of Hydrogen-Bonded and Other Non-Covalent Frameworks

The molecular structure of this compound, featuring a nitro group and methyl-substituted phenyl rings, offers potential for engaging in various non-covalent interactions that are fundamental to the design of supramolecular frameworks. The nitro group is a moderate hydrogen bond acceptor, capable of forming C-H···O interactions with suitable donor groups. In the solid state, these interactions can guide the assembly of molecules into well-defined one-, two-, or three-dimensional architectures.

A search of the Cambridge Structural Database for compounds with an o-nitroarylsulfonyl moiety bonded to an aromatic ring through an ester linkage indicates that S=O···N interactions can also occur. nih.gov Although the target molecule lacks a sulfonyl group, this highlights the diverse non-covalent interactions that nitro-aromatic compounds can exhibit.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Potential Role in Framework Design |

|---|---|---|---|

| Hydrogen Bonding | C-H (aromatic/methyl) | O (nitro group) | Directional control of molecular assembly, formation of chains, sheets, or 3D networks. |

| π-π Stacking | Phenyl rings | Phenyl rings | Stabilization of the crystal lattice, influencing packing density and electronic properties. |

Self-Assembly Strategies for Ordered Architectures

The principles of self-assembly rely on the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. For this compound, self-assembly in solution or at interfaces would be governed by a balance of solvophobic effects, hydrogen bonding, and π-π stacking.

While specific studies on the self-assembly of this compound are absent, research on analogous systems provides insights. For example, benzene-1,3,5-tricarboxamide (B1221032) derivatives are known to form long, one-dimensional columnar structures in dilute alkane solutions through threefold intermolecular hydrogen bonding. nih.gov This demonstrates how specific functional groups can be used to program the self-assembly process. The synthesis of 1,3,5-triarylbenzenes through self-condensation reactions of substituted acetophenones also points to the tendency of such C3-symmetric molecules to form ordered arrangements. bldpharm.com

For this compound, strategies to induce self-assembly could involve:

Solvent-induced precipitation: Slowly changing the solvent composition from a good solvent to a poor solvent could promote aggregation and the formation of micro- or nanocrystalline materials.

Surface-mediated assembly: Deposition onto a solid substrate could lead to the formation of ordered thin films, with the molecular orientation influenced by substrate-molecule interactions.

The final architecture of any self-assembled structure would be highly dependent on factors such as solvent polarity, temperature, and concentration.

Catalytic and Sensing Applications (Principles and Mechanisms)

Ligand Design for Metal-Mediated Catalysis

In the realm of metal-mediated catalysis, the biphenyl (B1667301) scaffold of this compound could serve as a backbone for the design of specialized ligands. The functional groups present, namely the nitro and methyl groups, can electronically and sterically influence the properties of a potential catalytic metal center.

The design principles for ligands often involve the introduction of coordinating atoms (e.g., nitrogen, phosphorus, oxygen) that can bind to a metal. While this compound itself is not a classic ligand, it can be chemically modified to incorporate such coordinating moieties. For instance, reduction of the nitro group to an amine would introduce a potential coordination site.

The electronic nature of the substituents on the biphenyl frame is crucial. The nitro group is strongly electron-withdrawing, which would decrease the electron density on the aromatic rings. If this compound were to be developed into a ligand, this electronic effect would be transmitted to the coordinating atom, influencing the electron-donating ability of the ligand and, consequently, the reactivity of the metal center. The methyl groups, being weakly electron-donating, would have a less pronounced, but still present, electronic influence.

Steric factors, dictated by the methyl groups and the twisted conformation of the biphenyl rings, would also play a critical role in catalysis. The bulkiness of the ligand can control the coordination number of the metal, create a specific chiral environment for asymmetric catalysis, and influence the approach of substrates to the catalytic site.

Table 2: Hypothetical Ligand Modifications of this compound and Their Potential Catalytic Implications

| Modification | Potential Coordinating Atoms | Expected Electronic Effect on Metal Center | Potential Steric Influence |

|---|---|---|---|

| Reduction of -NO₂ to -NH₂ | Nitrogen | Increased electron donation | Moderate |

| Introduction of phosphine (B1218219) groups | Phosphorus | Strong σ-donation, tunable π-acidity | High, depending on phosphine substituents |

Fundamental Principles of Chemosensor Development

A chemosensor is a molecule designed to signal the presence of a specific chemical species (analyte) through a detectable change, such as in color or fluorescence. The design of a chemosensor based on this compound would involve integrating a recognition unit (for binding the analyte) and a signaling unit (to produce the detectable response).

The nitroaromatic moiety of this compound could itself act as a signaling unit. Nitroaromatic compounds are known to be fluorescence quenchers and can participate in photoinduced electron transfer (PET) processes. If a fluorophore were to be incorporated into the molecular structure, its fluorescence could be modulated by the presence of the nitro group. Interaction with an analyte could then alter the efficiency of this PET process, leading to a "turn-on" or "turn-off" fluorescent response.

The development of a selective chemosensor would require the incorporation of a specific binding site for the target analyte. This could be achieved by chemical modification to introduce functionalities capable of, for example, metal ion chelation or hydrogen bonding with an anionic guest.

General strategies for developing chemosensors from a core structure like this compound include:

Fluorophore-Spacer-Receptor Model: A fluorescent group (fluorophore) is linked to a receptor for the analyte via a spacer. Binding of the analyte to the receptor modulates the photophysical properties of the fluorophore.

Displacement Assays: A complex is formed between the sensor molecule and an indicator, leading to a specific signal. The analyte displaces the indicator, causing a change in the signal.

While no chemosensors based specifically on this compound have been reported, the fundamental principles of chemosensor design suggest that this molecule could serve as a scaffold for the development of new sensory materials.

Environmental Chemistry and Degradation Studies of 1,3 Dimethyl 5 3 Nitrophenyl Benzene

Photodegradation Pathways and Mechanisms in Environmental Matrices

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of many organic pollutants in the environment.

Ultraviolet (UV) radiation, a component of sunlight, is expected to be a significant driver of the degradation of 1,3-Dimethyl-5-(3-nitrophenyl)benzene in environmental matrices such as water and soil surfaces. nih.gov The nitro group on the aromatic ring can absorb UV light, leading to the excitation of the molecule and subsequent chemical reactions. epa.gov The rate and extent of photodegradation can be influenced by several abiotic factors:

Wavelength of UV radiation: Shorter wavelengths of UV light generally possess higher energy and can lead to more rapid degradation.

Presence of photosensitizers: Natural components in water, such as dissolved organic matter (e.g., humic acids), can act as photosensitizers. They absorb light and transfer the energy to the pollutant, accelerating its degradation.

Presence of hydroxyl radicals: In aqueous environments, sunlight can catalyze the formation of highly reactive hydroxyl radicals (•OH) from substances like nitrate (B79036) or nitrite. nih.gov These radicals can initiate oxidation reactions, leading to the breakdown of the compound. nih.gov

pH: The pH of the water can influence the form of the compound and the presence of other reactive species, thereby affecting the photodegradation rate.

While direct photolysis by absorption of photons is possible, indirect photolysis involving these other reactive species is often a more significant pathway for the degradation of nitroaromatic compounds in the environment. nih.gov

The photodegradation of nitroaromatic compounds can proceed through various pathways, leading to a range of transformation products. For this compound, the following photolytic products can be anticipated based on studies of similar compounds:

Reduction of the nitro group: A primary pathway is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. researchgate.net

Hydroxylation of the aromatic rings: The attack by hydroxyl radicals can lead to the formation of hydroxylated derivatives, such as nitrophenols or hydroxylated dimethyl-nitrophenyl-benzenes.

Ring cleavage: Under prolonged or intense irradiation, the aromatic rings can be cleaved, leading to the formation of smaller, aliphatic compounds.

The identification of these products typically involves laboratory studies using simulated sunlight or UV lamps, followed by analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.gov The resulting products may have different toxicological profiles than the parent compound. nih.gov

Table 1: Potential Photodegradation Products of this compound and Analytical Methods

| Potential Product | Formation Pathway | Common Analytical Technique |

|---|---|---|

| 1,3-Dimethyl-5-(3-aminophenyl)benzene | Reduction of the nitro group | HPLC, GC-MS |

| Hydroxylated derivatives | Hydroxyl radical attack | LC-MS/MS |

| Ring-cleavage products (e.g., carboxylic acids) | Oxidative cleavage of aromatic rings | IC, GC-MS |

Biodegradation Potential and Microbial Transformation Studies

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of pollutants from the environment.

Nitroaromatic compounds are generally considered to be recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group. nih.gov However, numerous microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy. cswab.org The biodegradation of this compound is likely to proceed through several established pathways for nitroaromatics:

Reductive Pathway: Under anaerobic (oxygen-deficient) conditions, the most common pathway is the reduction of the nitro group to an amino group, forming 1,3-Dimethyl-5-(3-aminophenyl)benzene. nih.gov This is carried out by a variety of bacteria, including sulfate-reducing bacteria and clostridia. nih.gov The resulting aromatic amine may be more amenable to further degradation.

Oxidative Pathway: Under aerobic (oxygen-rich) conditions, some bacteria can initiate degradation by adding one or two hydroxyl groups to the aromatic ring, catalyzed by dioxygenase or monooxygenase enzymes. This can lead to ring cleavage and eventual mineralization to carbon dioxide and water.

Partial Degradation: In some cases, microorganisms may only partially transform the compound, leading to the accumulation of intermediates.

The efficiency of these pathways depends on environmental conditions such as the availability of electron donors, nutrients, temperature, and pH. nih.govresearchgate.net

Specific enzymes are responsible for the microbial transformation of nitroaromatic compounds. Nitroreductases are a key class of enzymes that catalyze the reduction of the nitro group. researchgate.net These enzymes are often flavoproteins and can use NADH or NADPH as electron donors.

The field of biocatalysis explores the use of isolated enzymes or whole microbial cells to carry out specific chemical transformations. mdpi.com In principle, nitroreductases could be used for the targeted transformation of this compound, for example, in bioremediation applications. The specificity and efficiency of these enzymes can be improved through protein engineering techniques. mdpi.com

Table 2: Key Enzymes and Microorganisms in Nitroaromatic Biodegradation

| Enzyme Class | Reaction Catalyzed | Example Microorganisms |

|---|---|---|

| Nitroreductases | Reduction of nitro groups to amino groups | Clostridium spp., Desulfovibrio spp., Pseudomonas spp. |

| Dioxygenases | Hydroxylation of aromatic rings | Pseudomonas spp., Rhodococcus spp. |

| Monooxygenases | Hydroxylation of aromatic rings | Burkholderia spp. |

Environmental Fate and Transport Considerations

The environmental fate and transport of this compound are determined by its physical and chemical properties and its interactions with different environmental compartments.

Sorption to Soil and Sediment: Due to its relatively low water solubility and non-polar nature, it is expected to adsorb to soil organic matter and sediments. This process, known as sorption, can reduce its mobility in the environment but also make it less available for biodegradation.

Leaching to Groundwater: Compounds with moderate to high mobility in soil have the potential to leach into groundwater. nih.gov The mobility of this compound will depend on the soil type and organic matter content.

Volatilization: While nitroaromatic compounds can be volatile, the relatively large size of this molecule suggests that volatilization from water or soil surfaces may not be a major transport pathway. nih.gov

Bioaccumulation: The tendency of a compound to accumulate in living organisms is related to its lipophilicity (affinity for fats). Given its structure, there is a potential for bioaccumulation in aquatic organisms, although this would need to be confirmed by experimental data.

Adsorption to Soil and Sediment Components

The mobility of This compound in the subsurface is largely controlled by its adsorption to soil and sediment particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this phenomenon. While no experimental Koc value exists for this specific compound, an estimation can be derived from structurally similar molecules, such as nitrobiphenyls.

Furthermore, nitroaromatic compounds can exhibit specific interactions with certain clay minerals in soil, forming electron donor-acceptor complexes. epa.gov This specific adsorption can further reduce their mobility in the environment, a factor that is not solely dependent on organic carbon content. epa.gov The affinity for such specific adsorption increases with the number of nitro groups and is influenced by the type of clay mineral present. epa.gov

Estimated Environmental Fate Parameters of this compound and Related Compounds

| Compound | Estimated Log Kow | Estimated Koc (L/kg) | Estimated Henry's Law Constant (atm-m³/mol) |

| This compound | ~4.2 | > 3400 | ~3.0 x 10⁻⁶ |

| 4-Nitrobiphenyl (B1678912) | 3.77 | 2680 - 3360 | 3.54 x 10⁻⁶ |

Note: The values for this compound are estimations based on the properties of 4-nitrobiphenyl and the expected influence of its molecular structure. The actual experimental values may differ.

Volatilization and Leaching Potential in Aquatic and Terrestrial Environments